

Technical Monograph: 1-(1-Butoxyethoxy)butane (CAS 871-22-7)

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Compound of Interest

Compound Name: 1-(1-Butoxyethoxy)butane

CAS No.: 871-22-7

Cat. No.: B008412

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Primary Synonym: Acetaldehyde Dibutyl Acetal | Class: Acyclic Acetals[1]

Executive Summary

This technical guide profiles **1-(1-Butoxyethoxy)butane** (CAS 871-22-7), widely known as Acetaldehyde Dibutyl Acetal.[1] While often overshadowed by its lower molecular weight homolog (Acetaldehyde Diethyl Acetal, FEMA 2002), the dibutyl variant offers a distinct physicochemical profile characterized by higher lipophilicity, reduced volatility, and enhanced stability in basic media.

For drug development professionals, this molecule is not merely a solvent; it represents a functional pH-sensitive moiety.[1] Its acetal linkage (

) is stable at physiological pH (7.[1]4) but hydrolytically labile in acidic environments (pH < 5.0), making it a candidate for lysosomal-triggered drug delivery systems and a model for hydrophobic, acid-cleavable linkers in prodrug design.[1]

Physicochemical Identity & Properties

Unlike the water-miscible lower acetals, the dibutyl derivative is significantly hydrophobic.[1] This lipophilicity dictates its utility in extracting non-polar active pharmaceutical ingredients (APIs) and its behavior as a protecting group.[1]

Table 1: Core Technical Datasheet

Property	Value / Description	Relevance to R&D
CAS Number	871-22-7	Unique Identifier
IUPAC Name	1-(1-Butoxyethoxy)butane	Systematic nomenclature
Common Synonyms	Acetaldehyde dibutyl acetal; 1,1-Dibutoxyethane	Formulation literature
Molecular Formula		Stoichiometry calculations
Molecular Weight	174.28 g/mol	Molar dosing
Boiling Point	~185–190 °C (Est.) ^[1]	High-boiling solvent (low VOC loss)
Flash Point	~58–60 °C	Flammable (requires grounding)
Density	~0.83 g/mL	Phase separation in aqueous workups
LogP (Est.)	~3.5	Highly lipophilic; membrane permeable
Solubility	Immiscible in water; Miscible in EtOH, Ether	Good for organic phase extraction

Synthesis & Manufacturing Protocol

Objective: Synthesize 1,1-Dibutoxyethane via acid-catalyzed acetalization of acetaldehyde with n-butanol.

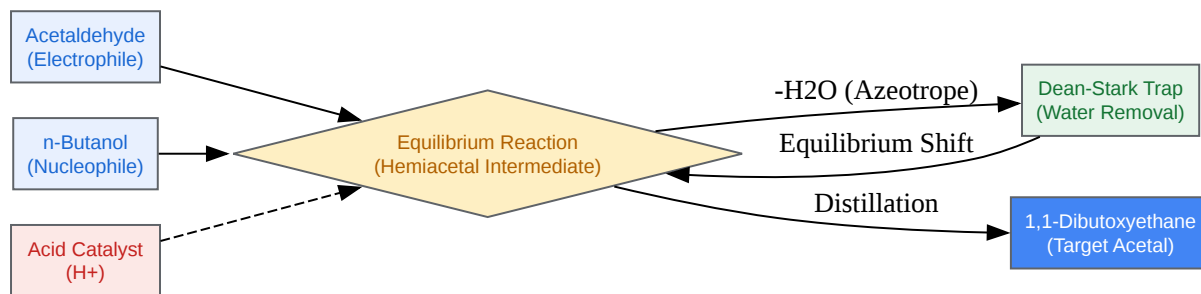
The Challenge: Equilibrium Management

The reaction is reversible.^{[1][2][3][4]} To drive the reaction to completion (Le Chatelier's principle), water must be removed continuously.^[1] Because acetaldehyde (BP 20.2°C) is highly volatile, standard reflux is difficult without losing the reagent.^[1]

Optimized Protocol: The "Cold-Finger" Dean-Stark Method

- Reagent Setup:
 - Electrophile: Acetaldehyde (1.0 eq).^[1] Note: Use freshly depolymerized paraldehyde if pure acetaldehyde is unavailable.
 - Nucleophile: n-Butanol (2.2 eq).^[1] Excess drives equilibrium.^[1]
 - Catalyst: p-Toluenesulfonic acid (pTSA) (0.5 mol%) or Acidic Ion Exchange Resin (e.g., Amberlyst-15).^[1]
 - Solvent: Cyclohexane or Benzene (forms azeotrope with water).^[1]
- Procedure:
 - Step 1: Charge n-butanol, solvent, and catalyst into a round-bottom flask equipped with a Dean-Stark trap and reflux condenser.
 - Step 2: Cool the mixture to 0°C. Slowly add acetaldehyde to minimize evaporation.
 - Step 3: Gently heat to reflux. The solvent/water azeotrope will collect in the trap.^[1]
 - Step 4: Monitor reaction via Refractive Index (RI) or GC.^[1] The reaction is complete when water evolution ceases.^[1]
 - Step 5: Neutralize catalyst (add _____), filter, and fractional distill.^[1]

Visualization: Synthesis Workflow



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Figure 1: Acid-catalyzed synthesis workflow emphasizing water removal to overcome thermodynamic equilibrium.

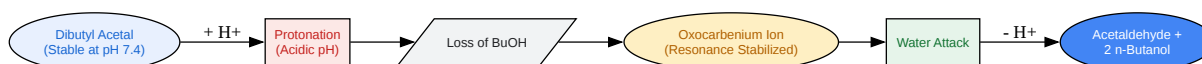
Reactivity Profile: The "Smart Linker" Mechanism

For pharmaceutical scientists, the value of CAS 871-22-7 lies in its pH-dependent stability.[1]

- Basic/Neutral Conditions (pH > 7): The acetal ether linkage is inert.[1] It resists hydrolysis by bases, nucleophiles, and reducing agents (e.g., NaBH_4).
- Acidic Conditions (pH < 5): The acetal hydrolyzes back to the aldehyde and alcohol.[1]

Mechanism of Action (Hydrolysis)

This mechanism is the foundation for poly(acetal) drug delivery vehicles.[1] The rate-determining step is the formation of the oxocarbenium ion. The butyl chains of CAS 871-22-7 provide steric bulk, making this hydrolysis slower than that of the ethyl analog, allowing for "fine-tuned" release kinetics.[1]



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Figure 2: Acid-catalyzed hydrolysis mechanism.[1][3] The formation of the oxocarbenium ion is critical for pH-triggered cleavage in lysosomal compartments.

Applications in Drug Development & Research

A. pH-Sensitive Protecting Groups

In total synthesis of complex macrolides or polyketides, 1,1-dibutoxyethane chemistry is used to protect diols or aldehydes.[1]

- Advantage: The butyl group increases solubility in non-polar organic solvents (Hexane, Toluene) compared to methyl/ethyl acetals, facilitating purification of lipophilic intermediates. [1]

B. Solubilization of Hydrophobic APIs

As a solvent, it acts as a "green" alternative to chlorinated solvents for certain extractions.[1] Its high boiling point allows for high-temperature extractions without pressurization.[1]

- Protocol: Use as a co-solvent in lipid-based formulations to predissolve poorly water-soluble drugs (BCS Class II/IV) before emulsification.[1]

C. Precursor for Polyacetals

It serves as a model monomer for synthesizing Poly(acyclic acetals).[1] These polymers degrade into neutral, non-toxic alcohols (butanol) and acetaldehyde (metabolized rapidly), avoiding the acidic degradation products typical of polyesters (PLGA).[1]

Safety, Toxicology, and Handling

Self-Validating Safety Protocol: Before use, always test for peroxides.[1]

- Flammability: Flash point ~60°C. While less volatile than diethyl ether, it forms explosive vapor mixtures.[1] Ground all equipment.
- Peroxide Formation: Like all ethers and acetals, it can form explosive peroxides upon exposure to air and light.[1]
 - Test: KI Starch Paper.[1]

- Mitigation: Store under Nitrogen/Argon.[1] Add BHT (butylated hydroxytoluene) as a stabilizer if stored long-term.[1]
- Toxicity:
 - Skin/Eye: Irritant.[1][5][6][7][8][9][10] Defatting agent (due to lipophilicity).[1]
 - Inhalation: Narcotic effects at high concentrations.[1]

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